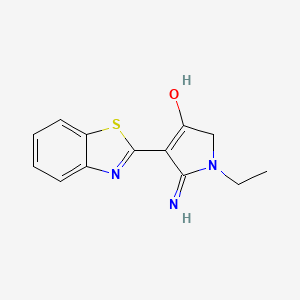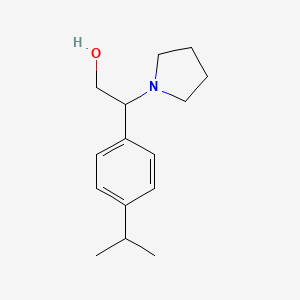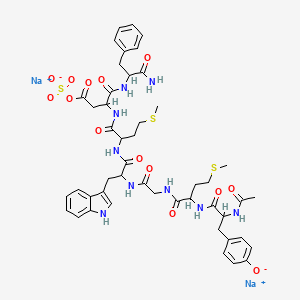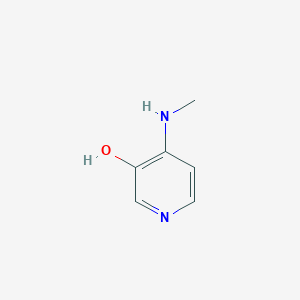
5-Methoxy-3-nitrobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-nitrobenzene-1,2-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of benzene, characterized by the presence of methoxy, nitro, and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-nitrobenzene-1,2-diol typically involves the nitration of 5-methoxyresorcinol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction proceeds as follows:
Nitration: 5-Methoxyresorcinol is treated with a mixture of nitric acid and sulfuric acid at a low temperature to introduce the nitro group at the 3-position of the benzene ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-methoxy-3-aminobenzene-1,2-diol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Methoxy-3-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-nitrobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy and diol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyresorcinol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroresorcinol: Lacks the methoxy group, affecting its solubility and reactivity.
5-Methoxy-2-nitrophenol: Similar structure but different positioning of the nitro group, leading to different chemical properties.
Uniqueness
5-Methoxy-3-nitrobenzene-1,2-diol is unique due to the combination of methoxy, nitro, and diol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7NO5 |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
5-methoxy-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |
Clé InChI |
TXXPEPTZWGPDQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)



![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)



![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)

![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
